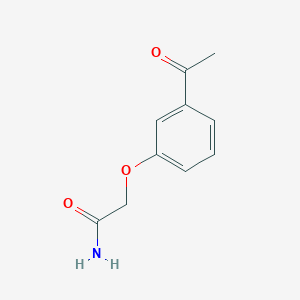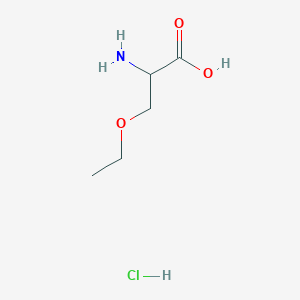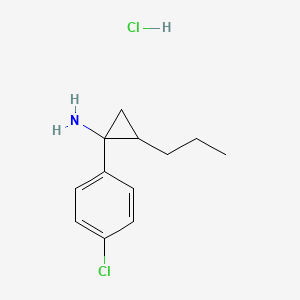![molecular formula C12H9N2NaO3 B12314451 Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(吡啶-4-基)甲氧基]吡啶-2-羧酸钠是一种化学化合物,分子式为C12H10N2O3Na。它也称为3-(吡啶-4-基甲氧基)吡啶-2-羧酸钠。该化合物是吡啶羧酸钠盐衍生物,由于其独特的化学性质,在各种科学研究应用中得到使用。
准备方法
合成路线和反应条件
3-[(吡啶-4-基)甲氧基]吡啶-2-羧酸钠的合成通常涉及在碱(如氢氧化钠)的存在下,吡啶-2-羧酸与吡啶-4-甲醇的反应。该反应在回流条件下进行,以促进两个吡啶环之间酯键的形成。然后用氢氧化钠中和所得产物,形成钠盐。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保最终产品的高产率和纯度。该过程涉及使用大型反应器和连续监测反应参数,例如温度、pH值和反应物的浓度。
化学反应分析
反应类型
3-[(吡啶-4-基)甲氧基]吡啶-2-羧酸钠会发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 可以用还原剂(如硼氢化钠或氢化锂铝)进行还原反应。
取代: 该化合物可以进行亲核取代反应,其中甲氧基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化锂铝。
取代: 在碱存在下,胺或硫醇等亲核试剂。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的吡啶衍生物。
科学研究应用
3-[(吡啶-4-基)甲氧基]吡啶-2-羧酸钠在科学研究中具有广泛的应用:
化学: 用作配位化学中的配体,以形成具有独特性质的金属配合物。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性化合物的潜力。
医学: 探索其在药物开发中的潜在用途,特别是在设计新的治疗剂方面。
工业: 用于合成先进材料,并作为各种化学反应的催化剂。
作用机制
3-[(吡啶-4-基)甲氧基]吡啶-2-羧酸钠的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与金属离子结合,形成稳定的络合物,从而调节酶和其他蛋白质的活性。所涉及的途径包括与金属中心的配位和酶活性的抑制,导致各种生物学效应。
相似化合物的比较
类似化合物
- 3-(吡啶-2-基甲氧基)吡啶-2-羧酸钠
- 3-(吡啶-3-基甲氧基)吡啶-2-羧酸钠
- 3-(吡啶-4-基甲氧基)吡啶-3-羧酸钠
独特性
3-[(吡啶-4-基)甲氧基]吡啶-2-羧酸钠由于其特定的取代模式而具有独特性,这种模式赋予了其独特的化学和生物学性质。甲氧基和羧酸基团的位置允许与金属离子和生物靶标发生特定相互作用,使其成为研究和工业应用中宝贵的化合物。
属性
分子式 |
C12H9N2NaO3 |
|---|---|
分子量 |
252.20 g/mol |
IUPAC 名称 |
sodium;3-(pyridin-4-ylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O3.Na/c15-12(16)11-10(2-1-5-14-11)17-8-9-3-6-13-7-4-9;/h1-7H,8H2,(H,15,16);/q;+1/p-1 |
InChI 键 |
VNJZEBBDVMMWSD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)[O-])OCC2=CC=NC=C2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)


![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)


![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
